Bis(cyclopentadienyl)vanadium
Description
Historical Context and Evolution of Metallocene Research
The field of organometallic chemistry was fundamentally transformed by the discovery of ferrocene (B1249389), (C₅H₅)₂Fe, in 1951. wikipedia.orgwikipedia.orgresearchgate.net This unexpected and remarkably stable "sandwich" compound, synthesized independently by the groups of Kealy and Pauson, and Miller et al., challenged existing bonding theories. wikipedia.org The elucidation of its structure by Geoffrey Wilkinson and Ernst Otto Fischer, for which they were awarded the Nobel Prize in Chemistry in 1973, ignited a surge of research into similar compounds. wikipedia.orgwikipedia.org
This newfound excitement quickly led to the synthesis and characterization of numerous metallocene analogues. wikipedia.org In 1954, just a few years after ferrocene's discovery, teams including Fischer and Wilkinson reported the first synthesis of bis(cyclopentadienyl)vanadium (B1143444). wikipedia.org The initial preparation involved the reduction of vanadocene dichloride using a hydride agent, followed by sublimation in a vacuum. wikipedia.org The discovery and subsequent study of vanadocene and other metallocenes were instrumental in the rapid expansion of organometallic chemistry, establishing a new class of compounds with diverse electronic and structural properties. researchgate.netrsc.org
Ligand Field Theory and Metal-Ligand Bonding Principles in Vanadium Metallocenes
The bonding in this compound is best understood through the lens of Ligand Field Theory (LFT), which merges concepts from Crystal Field Theory and Molecular Orbital (MO) Theory to describe the interaction between a metal center and its ligands. fiveable.mewikipedia.org In vanadocene, the central vanadium(II) ion is formally coordinated to two cyclopentadienyl (B1206354) anions (Cp⁻). The bonding arises from the overlap of the vanadium's valence d-orbitals with the π-molecular orbitals of the two Cp rings. wikipedia.org
This interaction leads to a splitting of the metal's d-orbitals into different energy levels. For vanadocene, which possesses D5d symmetry in the solid state, these interactions result in a specific electronic configuration. wikipedia.org With a d³ electron count, the vanadium center in vanadocene has 15 valence electrons, making it an electron-deficient and paramagnetic species. wikipedia.org Spectroscopic and computational studies have confirmed that vanadocene has a high-spin quartet (S = 3/2) ground state. acs.org Ligand field transitions, corresponding to the excitation of electrons between the split d-orbitals, are observed in its electronic absorption spectrum. acs.org
The table below summarizes some key physical and structural properties of this compound.
| Property | Value |
| Chemical Formula | V(C₅H₅)₂ |
| Molar Mass | 181.13 g/mol |
| Appearance | Violet Crystalline Solid |
| Melting Point | 167 °C (333 °F; 440 K) |
| Symmetry (Solid State) | D5d |
| Average V-C Bond Length | 226 pm |
| Electron Count | 15 |
| Magnetic Property | Paramagnetic |
Data sourced from multiple references. wikipedia.orgsigmaaldrich.comstrem.com
Scope and Significance of this compound in Organometallic Science
This compound holds a significant position in organometallic science primarily due to its high reactivity, which stems from its 15-electron configuration. wikipedia.org Unlike the stable, 18-electron ferrocene, vanadocene readily participates in reactions to satisfy its electron deficiency. It is highly sensitive to air and can be easily oxidized to the more stable 18-electron monocation, [Cp₂V]⁺. wikipedia.org
This inherent reactivity makes vanadocene a valuable starting material and reagent in organometallic synthesis. researchgate.net It serves as a precursor for a wide range of other this compound(III) and (IV) compounds. rsc.orgacs.org For example, it is used to synthesize vanadocene dichloride (Cp₂VCl₂), a well-studied compound with applications in catalysis. wikipedia.orgpharmacy180.com Furthermore, vanadocene can act as a reducing agent in various chemical transformations. researchgate.net Its ability to react with small molecules like alkynes and carbon monoxide has also been explored, leading to the formation of novel organovanadium complexes. wikipedia.orgrsc.org The study of vanadocene continues to provide fundamental insights into the structure, bonding, and reaction mechanisms of early transition metal organometallic complexes.
The following table details some of the characteristic spectroscopic data for this compound.
| Spectroscopic Data | Wavenumber (cm⁻¹) |
| Ligand-Field Transition (4A2g → 4E1g) | 17,000 |
| Ligand-Field Transition (4A2g → 4E2g) | 19,860 |
| Ligand-Field Transition (4A2g → 4E1g) | 24,580 |
Data sourced from electronic absorption and magnetic circular dichroism studies. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H10V |
|---|---|
Molecular Weight |
181.13 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;vanadium(2+) |
InChI |
InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
YXQWGVLNDXNSJJ-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[V+2] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[V+2] |
Pictograms |
Flammable; Acute Toxic; Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Bis Cyclopentadienyl Vanadium Complexes
Established Synthetic Pathways to Bis(cyclopentadienyl)vanadium(II)
The preparation of this compound(II) (Cp₂V) has been approached through several key methods, primarily centered around the reduction of vanadium(III) or vanadium(IV) precursors.
Reductive Synthesis from Vanadium(III) Precursors and Cyclopentadienides
The seminal synthesis of vanadocene was reported in 1954 by Birmingham, Fischer, and Wilkinson. google.com This foundational method involves the reduction of a vanadium(III) precursor, specifically vanadocene dichloride (Cp₂VCl₂), with a suitable reducing agent. While the original work utilized aluminum hydride, other reducing agents can also be employed.
A more contemporary and higher-yielding method starts from the vanadium(III) complex [V₂Cl₃(THF)₆]₂[Zn₂Cl₆]. google.com The reaction of this precursor with sodium cyclopentadienide (B1229720) (NaCp) provides a reliable route to vanadocene. This method avoids the isolation of the potentially unstable vanadocene dichloride intermediate.
The general reaction can be represented as: V(III) precursor + 2 NaCp → Cp₂V + byproducts
| Vanadium(III) Precursor | Reducing Agent/Cp Source | Product | Reference |
| VCl₃ | NaCp | Cp₂V | google.com |
| Cp₂VCl₂ | AlH₃ | Cp₂V | google.com |
| [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] | NaCp | Cp₂V | google.com |
Alternative Routes and Modified Procedures
Beyond the classical reductive pathways, alternative methods have been developed. One such procedure involves the use of vanadocene itself as a starting material for further reactions. For instance, the carbonylation of This compound (B1143444) with carbon monoxide can lead to the formation of cyclopentadienyl (B1206354) vanadium tetracarbonyl. researchgate.net This demonstrates the reactivity of the V(II) center and provides an entry into different classes of vanadium carbonyl complexes.
Another approach involves the careful choice of reducing agents in the synthesis. The use of vanadocene as an organometallic reducing agent has been explored for the preparation of other metallic nanoparticles, highlighting its own redox activity. nih.gov
Synthesis of Halide and Pseudohalide Derivatives
The synthesis of halide and pseudohalide derivatives of this compound is crucial for expanding the coordination chemistry of vanadium and providing precursors for further functionalization.
This compound Halides
This compound dihalides (Cp₂VX₂) are typically synthesized from vanadium tetrachloride (VCl₄) and a cyclopentadienyl source, such as sodium cyclopentadienide (NaCp) or a Grignard reagent (CpMgBr). The reaction of VCl₄ with two equivalents of the cyclopentadienyl reagent leads to the formation of the corresponding vanadocene dihalide.
For example, the synthesis of this compound dichloride (Cp₂VCl₂) proceeds as follows: VCl₄ + 2 NaCp → Cp₂VCl₂ + 2 NaCl
This compound monochloride (Cp₂VCl) can be prepared through the controlled oxidation of vanadocene (Cp₂V) or by reduction of Cp₂VCl₂.
| Vanadium Precursor | Reagent | Product | Reference |
| VCl₄ | NaCp | Cp₂VCl₂ | rsc.org |
| Cp₂V | R-Cl (Alkyl Halide) | Cp₂VCl | researchgate.net |
Nitrosyl and Other Pseudohalide Complexes
The synthesis of nitrosyl and pseudohalide derivatives of this compound introduces a variety of functional groups, influencing the electronic properties and reactivity of the metal center.
The reaction of this compound compounds with nitric oxide (NO) leads to the formation of nitrosyl complexes. researchgate.net These reactions can sometimes be complex, yielding various products depending on the reaction conditions and the starting vanadium complex.
Pseudohalide derivatives, such as thiocyanates, azides, and cyanides, can be prepared by reacting a suitable this compound halide precursor with the corresponding pseudohalide salt. For example, bis(η-cyclopentadienyl)bis(thiocyanato-κN)vanadium(IV) has been synthesized from a vanadocene dichloride precursor. acs.org Similarly, the synthesis of other pseudohalide complexes, including those with azide (B81097) (N₃⁻) and cyanide (CN⁻) ligands, has been reported for vanadocene systems. acs.org
| Vanadium Precursor | Reagent | Product | Reference |
| Cp₂V(OTf)₂ | 1,10-Phenanthroline (B135089) | [Cp₂V(phen)][OTf]₂ | rsc.orgresearchgate.net |
| Cp₂V(ClO₄)₂ | NaN₃ | Cp₂V(N₃)₂ | acs.org |
| Cp₂V(ClO₄)₂ | KCN | Cp₂V(CN)₂ | acs.org |
| Cp₂V(ClO₄)₂ | KNCS | Cp₂V(NCS)₂ | acs.org |
Preparative Strategies for Substituted Cyclopentadienyl Vanadium Systems
The introduction of substituents on the cyclopentadienyl rings allows for the fine-tuning of the steric and electronic properties of the resulting vanadium complexes.
One common strategy involves the synthesis of a substituted cyclopentadienyl ligand first, followed by its reaction with a vanadium precursor. For instance, aryl-substituted cyclopentadienyl ligands can be prepared from the reaction of fulvenes with an appropriate organolithium reagent. The resulting lithium cyclopentadienide can then be reacted with VCl₄ to yield the substituted vanadocene dichloride. rsc.orgresearchgate.net
Similarly, alkyl-substituted vanadocene complexes, such as bis(methylcyclopentadienyl)vanadium derivatives, can be prepared from the corresponding methylcyclopentadienyl sodium or lithium salt and a vanadium halide. researchgate.net
Amino-functionalized cyclopentadienyl vanadium complexes have also been synthesized, offering the potential for intramolecular coordination and stabilization of the metal center. These are typically prepared by reacting a pre-functionalized cyclopentadienyl ligand with a vanadium halide.
| Starting Material | Reagent(s) | Substituted Vanadium Complex | Reference |
| 6-Aryl-fulvene | 1. LiBEt₃H, 2. VCl₄ | Bis-[(aryl-methyl)cyclopentadienyl]vanadium(IV) dichloride | rsc.orgresearchgate.net |
| (C₅H₄CH₃)₂VCl₂ | Carboxylic Acids | (C₅H₄CH₃)₂V(OOCR)₂ | researchgate.net |
| Amino-functionalized Cp-Li | VCl₃(PMe₃)₂ | Amino-functionalized CpVCl₂(PMe₃) |
Mechanistic Investigations of Synthesis Reactions
Identification and Characterization of Intermediate Species
The synthesis of this compound from precursors such as vanadium tetrachloride (VCl₄) is believed to proceed through discrete, often transient, intermediate species. The identification and characterization of these intermediates are paramount to elucidating the reaction mechanism.
A key intermediate in this process is the monocyclopentadienylvanadium(IV) trichloride , [CpVCl₃], which is formed by the initial reaction of VCl₄ with one equivalent of a cyclopentadienylating agent. Although often generated in situ and consumed in subsequent steps, related monocyclopentadienyl vanadium complexes have been successfully isolated and characterized, lending strong support to their role as intermediates. For instance, the phosphine-stabilized complex, CpVCl₂(PMe₃)₂ , has been synthesized and structurally characterized. acs.org This stable vanadium(III) complex provides a valuable model for the types of monocyclopentadienyl vanadium species that exist along the reaction coordinate.
The reaction pathway likely involves the following steps:
Formation of a Monocyclopentadienyl Vanadium(IV) Intermediate: VCl₄ + NaC₅H₅ → [CpVCl₃] + NaCl
Reduction of Vanadium(IV) to Vanadium(III): The vanadium(IV) intermediate is then reduced. This reduction can be effected by an excess of the cyclopentadienylating agent or an external reducing agent. The resulting species is a monocyclopentadienylvanadium(III) dichloride. [CpVCl₃] + e⁻ → [CpVCl₂] + Cl⁻
Formation of a this compound(III) Intermediate: The second cyclopentadienyl ring is introduced, leading to a this compound(III) species. [CpVCl₂] + NaC₅H₅ → [Cp₂VCl] + NaCl
Final Reduction to this compound(II): The final step is the reduction of the vanadium(III) center to the desired vanadium(II) oxidation state of vanadocene. [Cp₂VCl] + e⁻ → Cp₂V + Cl⁻
Spectroscopic techniques are crucial for the detection and characterization of these intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly powerful for studying paramagnetic vanadium species (V(IV) with a d¹ electron configuration and V(II) with a d³ configuration). utexas.edu The distinct EPR signals of these species can, in principle, allow for their identification in the reaction mixture.
| Intermediate Species | Oxidation State of Vanadium | Key Characterization Data |
| [CpVCl₃] | +4 | Generally transient, inferred from products |
| [CpVCl₂(PMe₃)₂] | +3 | Isolated and structurally characterized by X-ray diffraction. acs.org |
| [Cp₂VCl] | +3 | Precursor for many this compound(III) derivatives. |
| Cp₂V | +2 | Final product, characterized by m.p. 165-167 °C. chemicalbook.comsigmaaldrich.com |
Interactive Data Table: Properties of Intermediates in Vanadocene Synthesis (This is a simplified representation of an interactive table)
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |
| This compound | V(C₅H₅)₂ | 181.13 | 165-167 | 1277-47-0 |
Influence of Reaction Conditions on Reaction Mechanisms
The course of the synthesis of this compound complexes is highly sensitive to various reaction parameters, including the choice of solvent, temperature, and the nature of the starting materials and reducing agents.
Temperature: Temperature control is critical throughout the synthesis. The initial reaction of VCl₄ with the cyclopentadienyl source is often carried out at low temperatures to control the exothermicity and prevent undesired side reactions. The thermal stability of the intermediates also dictates the required temperature profile. For example, some monocyclopentadienyl vanadium complexes are thermally sensitive and may decompose if the reaction temperature is not carefully controlled. acs.org Conversely, some steps may require elevated temperatures to proceed at a reasonable rate. The final product, vanadocene, can be purified by sublimation at elevated temperatures (e.g., 200°C at 1 mmHg), which speaks to its thermal stability. chemicalbook.com
Nature of Reactants and Reducing Agents: The choice of the vanadium precursor and the cyclopentadienylating agent can alter the reaction mechanism. Using a V(III) precursor like VCl₃ or [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] eliminates the need for the initial reduction from V(IV). The nature of the cyclopentadienylating agent (e.g., NaCp, MgCp₂, LiCp) can influence the reactivity and the byproducts formed.
The stoichiometry of the reactants is also a critical factor. An excess of the cyclopentadienylating agent can serve as the reducing agent, driving the reaction towards the final V(II) product.
| Reaction Condition | Influence on Mechanism |
| Solvent (e.g., THF) | Stabilizes intermediates through coordination, influences solubility of reactants and byproducts. researchgate.net |
| Temperature | Affects reaction rates, stability of intermediates, and can prevent side reactions if controlled. acs.orgchemicalbook.com |
| Vanadium Precursor | Determines the initial oxidation state of vanadium and the number of reduction steps required. |
| Cyclopentadienylating Agent | Can also act as a reducing agent, influencing the redox steps of the mechanism. |
Interactive Data Table: Influence of Reaction Conditions (This is a simplified representation of an interactive table)
| Parameter | Condition | Effect on Synthesis |
| Solvent | Tetrahydrofuran (THF) | Good for stabilizing intermediates |
| Temperature | Low (initial stages) | Controls exothermicity, prevents side reactions |
| Temperature | High (purification) | Allows for sublimation of the final product |
| Reactant Stoichiometry | Excess NaC₅H₅ | Can act as a reducing agent |
Advanced Structural Elucidation and Spectroscopic Characterization of Bis Cyclopentadienyl Vanadium Systems
X-ray Diffraction Studies of Solid-State Structures
X-ray diffraction has been a pivotal technique in determining the three-dimensional structure of bis(cyclopentadienyl)vanadium (B1143444) in the solid state, offering a glimpse into its coordination environment and the conformation of its organic ligands.
Crystal Structure Determination and Coordination Geometry
In the solid state, this compound exhibits a highly symmetric structure. The molecule adopts a D₅d point group symmetry, characterized by a staggered arrangement of the two cyclopentadienyl (B1206354) rings. The vanadium(II) ion is located at a crystallographic center of inversion, equidistant from the two rings. The average distance between the vanadium atom and the carbon atoms of the cyclopentadienyl rings has been determined to be 226 picometers.
Analysis of Cyclopentadienyl Ring Conformations and Disorder
A fascinating aspect of the solid-state structure of this compound is the dynamic behavior of its cyclopentadienyl rings. At temperatures above 170 K, the Cp rings are dynamically disordered. This means that the rings are not fixed in a single orientation but are rotating rapidly, leading to an averaged electron density in the crystal lattice. However, as the temperature is lowered to 108 K, this dynamic disorder is frozen out, and the cyclopentadienyl rings become fully ordered in a staggered conformation. This temperature-dependent ordering is a key feature of the solid-state chemistry of vanadocene.
Electron Paramagnetic Resonance (EPR) Spectroscopy
As a paramagnetic compound with a d³ electron configuration, this compound possesses a spin quartet (S = 3/2) ground state, making it amenable to study by electron paramagnetic resonance (EPR) spectroscopy. This technique provides detailed information about the electronic structure and the local environment of the vanadium center.
X-band and High-Frequency and -Field EPR (HFEPR) Analysis
Conventional X-band EPR spectroscopy of this compound in frozen toluene (B28343) solution reveals a spectrum characteristic of a spin quartet with a large zero-field splitting (D) that is much greater than the microwave quantum energy (hν). nationalmaglab.org The spectrum exhibits axial symmetry, which simplifies the analysis.
More advanced high-frequency and -field EPR (HFEPR) has been instrumental in precisely determining the spin Hamiltonian parameters. nationalmaglab.orgresearcher.life HFEPR experiments, which utilize higher microwave frequencies and magnetic fields, allow for a more accurate determination of the zero-field splitting and g-tensor values, providing a deeper understanding of the electronic structure. nationalmaglab.orgresearcher.life
Determination of ⁵¹V Hyperfine Coupling Constants and Zero-Field Splitting Parameters
The interaction of the unpaired electrons with the nuclear spin of the vanadium isotope ⁵¹V (I = 7/2) leads to hyperfine splitting in the EPR spectrum. Detailed analysis of both X-band and HFEPR spectra has allowed for the accurate determination of the hyperfine coupling constants. In a frozen toluene solution, the perpendicular and parallel components of the ⁵¹V hyperfine coupling have been measured as A⊥ = 62(2) MHz and A|| = 108(2) MHz, respectively. nationalmaglab.org Another study in a dilute benzene (B151609) solution reported an isotropic hyperfine splitting of 77 MHz.
The zero-field splitting (ZFS) parameter, D, which describes the splitting of the spin sublevels in the absence of an external magnetic field, has been precisely determined using HFEPR. For this compound, the D value has been established as +2.836(2) cm⁻¹. nationalmaglab.orgresearcher.life A study on a dilute single crystal of vanadocene in ferrocene (B1249389) reported a ZFS of 1.57 cm⁻¹.
| Parameter | Value | Technique | Conditions |
| g-tensor | g⊥ = 1.991(2), g∥ = 2.001(2) | HFEPR | Frozen Toluene Solution |
| ⁵¹V Hyperfine Coupling | A⊥ = 62(2) MHz, A∥ = 108(2) MHz | X-band EPR | Frozen Toluene Solution |
| ⁵¹V Hyperfine Coupling | 77 MHz (isotropic) | EPR | Benzene Solution |
| Zero-Field Splitting (D) | +2.836(2) cm⁻¹ | HFEPR | Frozen Toluene Solution |
| Zero-Field Splitting (D) | 1.57 cm⁻¹ | EPR | Dilute Single Crystal in Ferrocene |
Correlation of EPR Parameters with Electronic Structure and Oxidation States
The EPR parameters of this compound are directly correlated with its electronic structure. The near-isotropic g-tensor values, close to the free-electron value of ~2, indicate that the orbital contribution to the magnetic moment is small. This is consistent with a ⁴A₂g ground state in D₅d symmetry, which arises from the (e₂g)²(a₁g)¹ electronic configuration. nationalmaglab.orgresearcher.life The small magnitude of the vanadium hyperfine splitting suggests that the unpaired electrons reside in orbitals with very little s-character.
Upon oxidation, the EPR spectrum changes significantly. For instance, the oxidation of this compound can lead to the formation of a V(IV) species, which would have a d¹ electron configuration and an S = 1/2 spin state. This change in oxidation state and spin multiplicity would result in a completely different EPR spectrum, characterized by different g-values and hyperfine coupling constants. Studies on oxidized solutions have shown a hyperfine structure that is significantly wider, around 210 MHz, with a g-value of approximately 1.99, indicative of a different vanadium species, possibly a bis-cyclopentadienyl vanadyl complex.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and bonding within this compound, also known as vanadocene, and its derivatives. These techniques provide insights into the vibrations of the cyclopentadienyl (Cp) ligands and the metal-ligand framework.
Infrared (IR) Spectroscopic Signatures of Ligand and Metal-Ligand Modes
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of the cyclopentadienyl rings and the vanadium-cyclopentadienyl (V-Cp) bond. The C-H stretching vibrations of the Cp rings typically appear in the region of 3100 cm⁻¹. The C-C stretching vibrations within the rings are observed at lower frequencies, generally between 1400 and 1450 cm⁻¹. Ring deformation and C-H out-of-plane bending modes are found at even lower wavenumbers.
The metal-ligand vibrations are of particular interest as they directly probe the strength and nature of the V-Cp bond. The V-Cp stretching vibration is a key indicator of the bond strength. In vanadocene, this mode is typically observed in the far-infrared region. For instance, in tris(tropolonato)vanadium(III), a related β-diketonate complex, the V=O stretching vibration shifts from 1615 cm⁻¹ in the free ligand to 1585 cm⁻¹ upon complexation, indicating a change in the electronic environment of the metal center. nii.ac.jp
The positions of these vibrational bands can be influenced by the electronic state of the vanadium atom and the presence of other ligands. For example, in vanadyl complexes, the V=O stretching frequency is a sensitive probe of the electronic environment. rsc.org The study of various vanadate (B1173111) minerals using Raman and infrared spectroscopy has shown that the V-O stretching and bending modes are characteristic of the specific vanadate units present. nih.govqut.edu.au For example, decavanadates show distinct Raman bands corresponding to different VO₆ units. nih.gov
Table 1: Selected Infrared and Raman Vibrational Frequencies (cm⁻¹) for Vanadium Compounds
| Vibrational Mode | Pascoite (Raman) nih.gov | Hummerite (Raman) nih.gov | Barnesite (Raman) nih.gov | Tris(tropolonato)vanadium(III) (IR) nii.ac.jp |
|---|---|---|---|---|
| ν(V=O) or ν(VO₆) | 991, 965, 958, 905 | 999, 962 | 1010 | - |
| ν(C=O) | - | - | - | 1585 |
| ν₃ Antisymmetric Stretch | - | Present | Present | - |
| ν₂ Bending Mode | 404-458 | 404-458 | 404-458 | - |
| ν₄ Bending Mode | 530-620 | 530-620 | 530-620 | - |
This table is based on data from the provided search results and is for illustrative purposes. Direct vibrational data for this compound was not explicitly detailed in the provided snippets.
Electronic Absorption and Magnetic Circular Dichroism (MCD) Spectroscopy
Electronic absorption and Magnetic Circular Dichroism (MCD) spectroscopy are powerful techniques for elucidating the electronic structure of paramagnetic molecules like this compound. These methods provide detailed information about d-orbital energies and ligand-field transitions.
Elucidation of Ligand-Field Transitions and d-Orbital Splitting
The electronic absorption spectrum of this compound (VCp₂) displays several bands in the visible and near-infrared regions, which are assigned to ligand-field transitions. For vanadocene, which possesses a ⁴A₂g ground state in D₅d symmetry (assuming staggered Cp rings), absorption signals have been observed at approximately 17,000 cm⁻¹, 19,860 cm⁻¹, and 24,580 cm⁻¹. acs.orgresearchgate.net These transitions are assigned to excitations from the ⁴A₂g ground state to the ⁴E₁g, ⁴E₂g, and another ⁴E₁g excited states, respectively. acs.orgresearchgate.net
The analysis of these ligand-field transitions allows for the determination of the d-orbital splitting pattern. In the D₅d point group, the d-orbitals split into a₂g (d_z²), e₂g (d_xy, d_x²-y²), and e₁g (d_xz, d_yz) sets. The energy of these orbitals is crucial for understanding the magnetic properties and reactivity of the complex.
Variable-Temperature Magnetic Circular Dichroism Studies
Variable-temperature Magnetic Circular Dichroism (VT-MCD) spectroscopy is particularly informative for paramagnetic species. nih.gov It utilizes circularly polarized light in the presence of a magnetic field to probe electronic transitions, and its temperature dependence can differentiate between different types of transitions and provide insights into the magnetic properties of the ground and excited states. nih.govnih.gov
For this compound, VT-MCD studies have been instrumental in confirming the assignments of the ligand-field transitions observed in the electronic absorption spectrum. acs.orgresearchgate.net The temperature dependence of the MCD signals, specifically the C-term intensity, is directly related to the g-values of the ground state. By analyzing the VT-MCD spectra, researchers can gain a more detailed understanding of the electronic structure and the contributions of spin-orbit coupling. acs.orgnationalmaglab.org For instance, in the case of vanadocene, VT-MCD studies have supported the assignment of the observed absorption bands to the ligand-field transitions from the ⁴A₂g ground state. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Systems
The study of paramagnetic molecules like this compound by Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges and opportunities. The presence of unpaired electrons significantly influences the NMR spectra, leading to large chemical shifts and line broadening. du.ac.in
Challenges and Strategies for ¹H, ¹³C, and ³¹P NMR in Paramagnetic Vanadium Complexes
Challenges:
Strategies:
While vanadium(II) and vanadium(IV) complexes are paramagnetic and their NMR spectra are challenging to observe with high resolution, vanadium in its -I, I, and V oxidation states can be studied by NMR. huji.ac.il For paramagnetic vanadium complexes, the focus is often on understanding the nature of the vanadium-carbon bonds and the delocalization of spin density through the ligand framework. nii.ac.jpacs.org
Analysis of Ligand Symmetry and Dynamics
The symmetry and dynamic behavior of the cyclopentadienyl (Cp) ligands in this compound (VCp₂) are critical to understanding its electronic structure and reactivity. In its ground state, vanadocene possesses an S = 3/2 spin quartet. acs.orgnationalmaglab.org The arrangement of the two Cp rings can exist in either a staggered (D₅d point group) or an eclipsed (D₅h point group) conformation. Computational studies, including density functional theory (DFT), indicate a very small energy barrier for the rotational diffusion of the rings, suggesting that the ligands are highly dynamic. researchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing these features. nationalmaglab.org High-frequency and -field EPR (HFEPR) studies have been instrumental in determining the rigorously axial zero-field splitting (ZFS) of the spin quartet ground state. acs.orgnationalmaglab.org The analysis of frozen toluene solution X-band EPR spectra, which are characteristic for a spin quartet with axial symmetry, has allowed for the accurate measurement of the ⁵¹V hyperfine splitting constants. nationalmaglab.org The observed spectral characteristics support a D₅d symmetry for the molecule. acs.orgnationalmaglab.org
Electronic absorption and variable-temperature magnetic circular dichroism (VT-MCD) studies further corroborate the assignments based on a D₅d point group symmetry for staggered VCp₂. acs.orgnationalmaglab.org The dynamic nature of the Cp ligands is also evident in NMR studies of paramagnetic vanadocene derivatives, which provide insight into the vanadium-carbon bonds. acs.org
| Spectroscopic Parameter | Value | Technique |
| Spin State (S) | 3/2 | EPR, SQUID |
| Zero-Field Splitting (D) | +2.836(2) cm⁻¹ | HFEPR |
| g-value (g⊥) | 1.991(2) | HFEPR |
| g-value (g∥) | 2.001(2) | HFEPR |
| Hyperfine Splitting (A⊥) | 62(2) MHz | X-Band EPR |
| Hyperfine Splitting (A∥) | 108(2) MHz | X-Band EPR |
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near Edge Structure (XANES)
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Near-Edge Structure (XANES) are powerful techniques for investigating the electronic properties of vanadium compounds. researchgate.netiaea.org XPS provides information on elemental composition and chemical states by measuring the binding energies of core-level electrons. iaea.orgcsuohio.edu For vanadium oxides, systematic changes in the spectra with the vanadium oxidation state allow for the identification of unknown oxidation states. iaea.org
XANES, a region of the X-ray absorption spectrum, is sensitive to the local coordination environment and electronic structure of the absorbing atom. researchgate.netchemrxiv.org Time-dependent density functional theory (TDDFT) can be used to predict and interpret the pre-edge features of XANES spectra for vanadium complexes, providing detailed insights into their molecular and electronic structures. researchgate.netrsc.org The pre-edge features in K-edge XANES spectra arise from dipole-allowed transitions, such as 1s to 3d + 4p hybridized orbitals, which are sensitive to the local geometry and oxidation state of the vanadium center. rsc.org
Surface Electronic States and Oxidation State Probes
XPS is a surface-sensitive technique particularly useful for probing the oxidation state of vanadium. The binding energy of the V 2p core level electrons is a direct indicator of the metal's oxidation state. For instance, in iron-vanadium phosphate (B84403) glasses, the broadened V 2p₃/₂ spectra can be deconvoluted into separate peaks corresponding to V⁵⁺ and V⁴⁺ ions, allowing for the quantification of different valence states. csuohio.edu The NIST X-ray Photoelectron Spectroscopy Database contains reference data for this compound. nist.gov It is important to note that for paramagnetic species like V(IV) (d¹), the V 2p peaks are considerably broadened due to multiplet splitting, a phenomenon that is absent in diamagnetic V(V) (d⁰) compounds. xpsfitting.com
XANES is also an effective probe of the oxidation state. The energy and intensity of pre-edge peaks in the vanadium K-edge spectrum are correlated with the oxidation state and coordination geometry of the vanadium atom. researchgate.netchemrxiv.org Computational analysis combined with experimental data can confirm features like vanadium-hydride formation, which causes shifts and broadening of the pre-edge peak. researchgate.net This integrated approach is crucial for accurately interpreting spectra, especially when multiple vanadium species are present. chemrxiv.org
| Technique | Information Obtained | Relevance to this compound |
| XPS | Core-level electron binding energies, elemental composition, oxidation state. iaea.orgcsuohio.edu | Determination of the V(II) oxidation state and detection of surface oxidation products (e.g., V(IV) or V(V) species). xpsfitting.com |
| XANES | Local coordination geometry, electronic structure, oxidation state. researchgate.netchemrxiv.org | Probing the pseudo-tetrahedral geometry and electronic transitions of the V(II) center. researchgate.netresearchgate.net |
Application in Composite Materials Characterization
The analytical techniques used for vanadocene are also applicable to its use in composite materials. When organovanadium complexes are supported on materials like silica (B1680970), they can function as catalysts for reactions such as olefin hydrogenation. researchgate.net Characterizing these supported catalysts is essential for understanding their activity and stability.
XANES and XPS are particularly valuable in this context. For a silica-supported organovanadium pre-catalyst, orbital analysis of XANES spectra can confirm the formation of vanadium-hydride species and identify heterogeneity among the active sites after treatment with hydrogen. researchgate.net This provides insight into the catalytic mechanism at a molecular level. researchgate.net Similarly, XPS can be used to determine the oxidation states of vanadium on the support surface, which is critical as the catalytic activity is often dependent on a specific oxidation state. csuohio.edu Electron paramagnetic resonance (EPR) and electron spin echo envelope modulation (ESEEM) spectroscopies are also used to characterize paramagnetic centers in vanadia supported on silica, titania, and magnesia, distinguishing between isolated V⁴⁺ species and vanadyl clusters. rsc.org
SQUID Magnetometry for Magnetic Property Determination
A Superconducting Quantum Interference Device (SQUID) is an extremely sensitive magnetometer used for measuring weak magnetic fields, making it ideal for determining the magnetic properties of materials. wikipedia.orgroyce.ac.uk For paramagnetic complexes like this compound, SQUID magnetometry provides precise measurements of magnetic susceptibility as a function of temperature and applied magnetic field. wisc.edu
These measurements confirm the electronic ground state and provide quantitative data on magnetic interactions. For vanadocene, which has an S=3/2 ground state, the magnetic susceptibility data follows the Curie-Weiss law at higher temperatures. acs.orgcsuohio.eduwisc.edu At low temperatures, deviations from this behavior, specifically a sharp downward feature in a χT versus T plot, indicate the presence of zero-field splitting (ZFS). wisc.edu Fitting the variable-temperature magnetic susceptibility data allows for the determination of the isotropic g-value (g_iso) and the magnitude of the axial zero-field splitting parameter (|D|). wisc.edu The value for |D| obtained from SQUID measurements for an analogous S=3/2 system was found to be 2.86(4) cm⁻¹, which is in excellent agreement with the value determined by HFEPR for vanadocene itself. acs.orgwisc.edu
| Magnetic Parameter | Value | Significance |
| Spin Ground State (S) | 3/2 | Confirms three unpaired electrons on the vanadium center. acs.orgwisc.edu |
| Paramagnetic Curie Temp (θ) | Negative | Indicates antiferromagnetic interactions between magnetic ions at low temperatures. csuohio.edu |
| Zero-Field Splitting | D | |
| g-value (g_iso) | ~1.9-2.0 | Reflects the nearly isotropic electronic environment of the vanadium ion. wisc.educaltech.edu |
Theoretical and Computational Chemistry Approaches to Bis Cyclopentadienyl Vanadium
Density Functional Theory (DFT) Calculations of Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for investigating the geometric and electronic properties of molecules like vanadocene. aps.org It offers a balance between computational cost and accuracy for many systems. DFT calculations have been applied to explore the electronic states, total energies, and equilibrium geometries of vanadocene and its derivatives. aps.orgacs.org
Vanadocene is a d¹ complex with a 15-electron configuration at the vanadium metal center, leading to a highly reactive nature. acs.orgwikipedia.org DFT studies, in conjunction with experimental data, confirm that vanadocene possesses a quartet spin ground state (S = 3/2). acs.orgresearchgate.netnationalmaglab.org The electronic structure is characterized by the interaction between the vanadium d-orbitals and the π-orbitals of the cyclopentadienyl (B1206354) (Cp) ligands. acs.org The molecule exhibits D₅d symmetry in the solid state, with the vanadium(II) ion positioned centrally between the two Cp rings. wikipedia.org
The molecular orbitals of vanadocene are formed from the linear combination of the metal's valence orbitals and the ligand group orbitals. The highest occupied and lowest unoccupied molecular orbitals are primarily of metal d-character, which dictates the compound's spectroscopic and magnetic properties.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org For organometallic complexes, the frontier orbitals are typically the metal d-orbitals. libretexts.org
In vanadocene, the presence of an unpaired electron in the d-orbitals makes it a potent reducing agent. FMO analysis helps to rationalize its reactivity towards various substrates. For instance, the interaction between the HOMO of vanadocene and the LUMO of an incoming reactant can explain the formation of addition products. wikipedia.org The high reactivity of the 15-electron vanadocene is exemplified by its reactions with alkynes and carbon monoxide. wikipedia.org While specific FMO analyses for vanadocene reactions are complex, the general principles of FMO theory provide a qualitative framework for understanding its chemical behavior. wikipedia.orgimperial.ac.uk
Multireference Computational Methods (e.g., SORCI)
While DFT is a powerful tool, it has limitations, particularly for systems with significant static correlation or nearly degenerate orbitals, such as the excited states of vanadocene. acs.orgresearchgate.net For these cases, multireference methods, which can describe electronic states using more than one determinant, are required for an accurate description. acs.orgresearchgate.netchemrxiv.org The Spectroscopically Oriented Configuration Interaction (SORCI) method is a prominent example used to study vanadocene. acs.orgresearchgate.net
The electronic absorption spectrum of vanadocene shows several bands that are assigned to ligand-field transitions. acs.orgresearchgate.net These transitions are from the ⁴A₂g ground state to orbitally degenerate excited states, including ⁴E₁g and ⁴E₂g states (in D₅d symmetry). acs.orgresearchgate.netnationalmaglab.org
Time-dependent DFT (TD-DFT) calculations, a common method for studying excited states, fail to reproduce the correct ordering of these ligand-field excited states in vanadocene. acs.orgresearchgate.net In contrast, multireference SORCI calculations provide a much more accurate picture. The SORCI method predicts the energies of these ligand-field excited states to within 1300 cm⁻¹ of the experimental values, demonstrating its superiority for describing the electronic structure of such complexes. acs.orgresearchgate.net
Zero-field splitting (ZFS) refers to the separation of spin sublevels in a paramagnetic molecule even in the absence of an external magnetic field. rsc.orgmdpi.com For vanadocene with its S = 3/2 ground state, ZFS is described by the axial parameter, D. High-frequency and -field EPR (HFEPR) spectroscopy has been used to experimentally determine a D value of +2.836(2) cm⁻¹. acs.orgnationalmaglab.org
Computational methods can be used to predict this parameter. Surprisingly, DFT calculations yield D values (2.85–2.96 cm⁻¹) that are in close agreement with the experimental value. acs.orgresearchgate.netnationalmaglab.org However, this accuracy is considered fortuitous and results from a cancellation of errors, as DFT is fundamentally ill-suited for the orbitally degenerate excited states that influence ZFS. acs.orgresearchgate.net
The SORCI method provides a more physically sound calculation of the D parameter. SORCI calculations give D values between 2.86 and 2.90 cm⁻¹, in excellent agreement with experimental findings. acs.orgresearchgate.netnationalmaglab.org These calculations reveal that approximately 80% of the ZFS originates from spin-orbit coupling between the ground state and various ligand-field excited states, with the largest single contribution coming from a low-lying ²A₁g state. acs.orgresearchgate.net
Comparison of Experimental and Calculated Zero-Field Splitting (D) for Vanadocene
| Method | Calculated D-value (cm⁻¹) | Reference |
|---|---|---|
| HFEPR (Experimental) | +2.836(2) | acs.orgnationalmaglab.org |
| DFT | 2.85 - 2.96 | acs.orgresearchgate.netnationalmaglab.org |
| SORCI | 2.86 - 2.90 | acs.orgresearchgate.netnationalmaglab.org |
Application of Classical Ligand Field Theory and Molecular Orbital Theory
Classical Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory remain valuable tools for understanding the electronic structure of transition metal complexes. claremont.eduyoutube.com LFT calculations have been successfully applied to interpret the d-d electronic spectra of d¹ metallocene complexes like vanadocene dichloride, providing insight into the relative energies of the five d-orbitals. researchgate.net
Computational Modeling of Reaction Pathways and Mechanistic Insights
Computational chemistry has emerged as an indispensable tool for elucidating the intricate reaction mechanisms involving bis(cyclopentadienyl)vanadium (B1143444), often referred to as vanadocene. Through the application of methodologies such as Density Functional Theory (DFT), researchers can map out potential energy surfaces, identify transition states, and calculate reaction energetics, providing a level of detail that is often inaccessible through experimental means alone. These theoretical investigations offer profound insights into the reactivity of vanadocene and its derivatives, guiding the interpretation of experimental observations and the design of new catalytic processes.
A significant area of focus for computational modeling has been the activation of small molecules, a critical step in many catalytic cycles. Theoretical studies have explored the reaction pathways for the activation of molecules such as dinitrogen (N₂), carbon dioxide (CO₂), and hydrogen (H₂). For instance, DFT calculations have been employed to investigate the binding and subsequent reduction of N₂ by vanadium complexes. These studies analyze the nature of the V-N₂ bond, revealing the crucial role of π-backdonation from the vanadium center to the antibonding orbitals of the N₂ molecule, which leads to the weakening of the strong N≡N triple bond. nih.govamazonaws.com
Computational models have also been instrumental in understanding the mechanisms of C-H bond activation, a fundamentally important and challenging transformation. Theoretical studies on the interaction of methane (B114726) with a vanadium oxide cation (VO⁺), a related system, have mapped out various potential reaction paths, including changes in spin multiplicity. nih.gov While this is not this compound itself, these studies provide a framework for understanding the fundamental steps of C-H activation at a vanadium center. The calculations reveal that such activation processes are often endothermic and may involve competing reaction pathways. nih.gov
Furthermore, migratory insertion reactions, a key step in many polymerization and carbonylation reactions, have been a subject of computational investigation. Theoretical studies on the migratory insertion of carbon monoxide (CO) into metal-alkyl bonds, for example in manganese complexes, have used computational methods to determine the structure of the three-centered transition state and calculate the activation energy for the methyl migration. researchgate.net While specific detailed studies on CO migratory insertion into a this compound alkyl complex are not extensively documented in the provided context, the principles derived from related systems are highly informative.
The reactivity of the vanadocene cation, [Cp₂V]⁺, has also been a subject of computational inquiry. These studies explore how the change in oxidation state and electronic structure influences the reaction pathways.
The synergy between computational modeling and experimental work is crucial. Theoretical predictions of reaction barriers and intermediate structures can be validated and refined through experimental kinetic and spectroscopic studies. For example, kinetic studies of ligand substitution reactions in 17-electron cyclopentadienyl vanadium carbonyl complexes have provided experimental data that can be compared with computationally derived energy profiles. osti.gov
The following tables summarize key computational findings for reaction pathways involving vanadium complexes, illustrating the type of data that can be obtained from such theoretical studies.
| Reaction / Process | System | Computational Method | Key Findings |
| N₂ Binding and Activation | Dinuclear Vanadium-N₂ Complexes | DFT (EDA-NOCV) | Significant π-backdonation from V to N₂ weakens the N≡N bond. The V-N₂ bond is found to be highly covalent. nih.govamazonaws.com |
| C-H Bond Activation | Methane + VO⁺ | DFT (B3LYP), MRCI | The activation of methane is an endothermic process with multiple possible reaction pathways and spin states. nih.gov |
| CO Migratory Insertion | [Mn(CH₃)(CO)₅] | Semiempirical (PM3) | A concerted mechanism involving methyl migration with a calculated activation energy of 131 kJ/mol. researchgate.net |
| Ligand Substitution | (η⁵-C₅Me₅)₂VCO + CO | Experimental Kinetics | The reaction is first-order in both reactants, with ΔH‡ = 8.9 kcal/mol and ΔS‡ = -21 cal/(mol·K). osti.gov |
This table is illustrative and includes data from related systems to demonstrate the scope of computational studies in this area.
| Intermediate / Transition State | Reaction | System | Key Geometric Parameters (Bond Lengths in Å, Angles in °) | Relative Energy (kcal/mol) |
| [Mn(C(O)CH₃)(CO)₄] Intermediate | CO Migratory Insertion | [Mn(CH₃)(CO)₅] | The 16-electron intermediate is suggested to have an agostic Mn-H interaction. researchgate.net | - |
| Three-Centered Transition State | CO Migratory Insertion | [Mn(CH₃)(CO)₅] | Characterized by the simultaneous breaking of the Mn-CH₃ bond and formation of the C-C(O) bond. | +131 (Activation Energy) researchgate.net |
This table is illustrative and based on a related manganese system to highlight the type of structural and energetic data obtained from computational modeling of reaction pathways.
Reactivity and Reaction Pathways of Bis Cyclopentadienyl Vanadium Complexes
Redox Chemistry and Oxidation State Interconversions
The ability of the vanadium center to exist in multiple stable oxidation states is a cornerstone of vanadocene chemistry. The interconversion between V(II), V(III), and V(IV) states underpins a wide range of its reactions.
Bis(cyclopentadienyl)vanadium(II) readily undergoes one-electron oxidation to form the stable 14-electron this compound(III) cation, [VCp₂]⁺. acs.org This transformation can be achieved using mild oxidizing agents. For instance, the reaction with a ferrocenium (B1229745) salt, such as [FeCp₂]BR₄, in a solvent like toluene (B28343) effectively oxidizes the V(II) center. wikipedia.orgacs.org The resulting [VCp₂]⁺ cation has been isolated as an unsolvated species. acs.org The redox potential for this V(II)/V(III) couple is approximately -1.10 V. wikipedia.org The monocations themselves are susceptible to further oxidation in the presence of air. wikipedia.org
Table 1: Oxidation of this compound(II)
| Reactant | Oxidizing Agent | Product | Oxidation State Change |
| V(C₅H₅)₂ | [Fe(C₅H₅)₂]BR₄ | [V(C₅H₅)₂]BR₄ | V(II) → V(III) |
The parent this compound(II) is itself formed through the reduction of a vanadium(IV) precursor. A common laboratory synthesis involves the reduction of this compound(IV) dichloride (vanadocene dichloride, Cp₂VCl₂) using a suitable reducing agent like aluminum hydride. wikipedia.org This highlights the accessibility of the +2 oxidation state from more stable higher oxidation states.
Conversely, the powerful reducing nature of the 15-electron vanadocene complex is a key aspect of its reactivity. psu.edu It can reduce iron(II) chloride to form ultrafine zerovalent iron powder, demonstrating its capacity to donate an electron and become oxidized to V(III). rsc.org Electrochemical studies in THF have shown that the oxidation of vanadocene involves two one-electron transfer reactions. psu.edu
Table 2: Formation of this compound(II) via Reduction
| Precursor | Reducing Agent | Product | Oxidation State Change |
| V(C₅H₅)₂Cl₂ | Aluminum Hydride | V(C₅H₅)₂ | V(IV) → V(II) |
Ligand Exchange and Substitution Reactions
The reactivity of This compound (B1143444) and its derivatives is further defined by ligand exchange and substitution processes. The oxidized [V(Cp)₂]⁺ cation is a reactive species that readily coordinates with various ligands. rsc.org It reacts with ligands (L) such as carbon monoxide, phosphines, and isocyanides to yield dicarbonyl complexes of the type [V(Cp)₂L₂]⁺. rsc.org
Furthermore, substitution reactions are observed in related vanadium carbonyl complexes. For example, studies on the 17-electron complex (η⁵-C₅Me₅)₂V(¹³CO) show that it undergoes carbonyl exchange with ¹²CO. This substitution reaction is first-order in both the metal complex and the incoming carbon monoxide, proceeding via an associative mechanism. osti.gov This reactivity underscores the ability of the vanadium center to expand its coordination sphere to facilitate ligand exchange, a process influenced by the steric and electronic properties of the cyclopentadienyl (B1206354) ligands. osti.gov
Table 3: Representative Ligand Addition and Substitution Reactions
| Vanadium Complex | Reactant | Product | Reaction Type |
| [V(C₅H₅)₂]⁺ | CO, Phosphines, RNC | [V(C₅H₅)₂L₂]⁺ | Ligand Addition |
| (η⁵-C₅Me₅)₂V(¹³CO) | CO | (η⁵-C₅Me₅)₂V(CO) + ¹³CO | Ligand Substitution |
Insertion Reactions with Small Molecules
This compound complexes participate in insertion reactions where small, unsaturated molecules insert into vanadium-ligand bonds.
Carbon monoxide can react with this compound derivatives in several ways. While high pressures of CO can lead to the displacement of cyclopentadienyl rings to form CpV(CO)₄, more subtle reactivity is observed with V(III) alkyl and aryl complexes. wikipedia.org The reaction of CO with benzyl (B1604629) or methyl bis(η-cyclopentadienyl)vanadium(III) results in the insertion of a CO molecule into the vanadium-carbon σ-bond, yielding acyl derivatives, [V(Cp)₂(CO)(COX)]. rsc.org This migratory insertion is a fundamental step in organometallic chemistry. In a related reaction, CO can also add coordinatively to [V(Cp)₂] to form the simple adduct [V(Cp)₂(CO)]. rsc.org
Table 4: Carbon Monoxide (CO) Reactions
| Vanadium Complex | Reactant | Product | Reaction Type |
| [V(Cp)₂X] (X = Methyl, Benzyl) | CO | [V(Cp)₂(CO)(COX)] | Insertion |
| [V(Cp)₂] | CO | [V(Cp)₂(CO)] | Co-ordinative Addition |
| [V(Cp)₂] | High-pressure CO | CpV(CO)₄ | Ligand Displacement |
Carbon disulfide (CS₂) also engages in reactions with vanadocene derivatives. It can add directly to the metal center of this compound(II). rsc.org More significantly, CS₂ can insert into vanadium-thiolate (V-SR) bonds. The reaction of CS₂ with [V(Cp)₂(SR)] complexes leads to the formation of bis(η-cyclopentadienyl)-(trithiocarbonato)vanadium(III) complexes. rsc.org In this product, the CS₂ molecule has inserted into the V-S bond, forming a chelating trithiocarbonate (B1256668) ligand. These resulting V(III) complexes can subsequently be oxidized to the corresponding vanadium(IV) derivatives. rsc.org
Table 5: Carbon Disulfide (CS₂) Reactions
| Vanadium Complex | Reactant | Product | Reaction Type |
| [V(Cp)₂(SR)] | CS₂ | Bis(η-cyclopentadienyl)-(trithiocarbonato)vanadium(III) | Insertion |
| [V(Cp)₂] | CS₂ | [V(Cp)₂(CS₂)] | Co-ordinative Addition |
Other Small Molecule Activation Processes
This compound, also known as vanadocene, is a highly reactive 15-electron complex that readily engages in the activation of various small molecules. wikipedia.org Its reactivity stems from its electron-deficient nature, making it a potent agent for activating substrates like carbon monoxide (CO), and ethylene.
The co-ordinative addition of π-acid ligands to vanadocene yields a range of new vanadium complexes. rsc.org For instance, it reacts with activated olefins to form new vanadium complexes. rsc.org
Under high pressures of carbon monoxide, vanadocene undergoes a reaction to form CpV(CO)₄. wikipedia.org This piano-stool complex can then rearrange to an ionic, mixed-valence vanadium hexacarbonyl derivative. wikipedia.org The reaction is as follows:
Cp₂V + V(CO)₆ → [Cp₂V(CO)₂]⁺[V(CO)₆]⁻ wikipedia.org
The activation of small molecules by organometallic complexes, including vanadocene derivatives, is a significant area of research aimed at developing catalysts for transforming these molecules into valuable chemical products. osti.gov
Reactions with Organometallic Reagents and Main Group Element Compounds
The reactivity of this compound extends to reactions with various organometallic reagents and main group element compounds. These reactions often lead to the formation of new vanadium complexes with diverse structures and bonding characteristics.
For instance, the reaction of vanadocene monochloride with salts of nitrogen-containing heterocycles, such as the silver salt of succinimide (B58015) and diallyl isocyanurates of alkali metals and silver, has been utilized to synthesize Cp₂V-substituted nitrogen-containing heterocycles. iaea.org In these reactions, this compound readily reduces silver from its salts, leading to the oxidation of vanadium and the formation of V(III) sandwich derivatives. iaea.org
The interaction of this compound(IV) triflate (Cp₂V(OTf)₂) with 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) results in the formation of the d¹ vanadocene coordination compounds [Cp₂V(phen)][OTf]₂ and [Cp₂V(bpy)][OTf]₂, respectively. acs.org
Furthermore, the reaction of vanadocene with butyllithium (B86547) can lead to lithiation of the cyclopentadienyl rings, forming monolithio- or 1,1'-dilithioferrocene analogues, which are versatile synthetic intermediates. wikipedia.org
Thermal and Hydrolytic Stability Studies
This compound is a violet crystalline solid with a melting point of 167 °C (333 °F; 440 K). wikipedia.org It is known to be extremely air-sensitive. wikipedia.org Information from chemical suppliers indicates a melting point range of 165-167 °C. chemicalbook.comsigmaaldrich.com It can be sublimed at 200°C under a vacuum of 1mm Hg. chemicalbook.com
The cyclopentadienyl rings in vanadocene are dynamically disordered at temperatures above 170 K and only become fully ordered at 108 K. wikipedia.orgresearchgate.net
This compound is sensitive to moisture. strem.com Its dichloride derivative, vanadocene dichloride, undergoes rapid hydrolytic processes and is even more prone to hydrolysis than its titanium analogue, titanocene (B72419) dichloride. pharmacy180.com This instability in aqueous environments presents challenges for certain applications. pharmacy180.com Organometallic compounds like this compound chloride are generally reactive with water, potentially generating toxic or flammable gases. nih.gov The pure metal itself is relatively inert to water at room temperature but can be oxidized at temperatures above 660 °C. nih.gov
Catalytic Applications and Mechanistic Insights of Bis Cyclopentadienyl Vanadium in Chemical Transformations
Polymerization Catalysis
Vanadium-based catalysts, including those derived from bis(cyclopentadienyl)vanadium (B1143444), have a significant history in the production of polymers. pharmacy180.comresearchgate.net They are known for their ability to catalyze the polymerization of olefins and dienes, often with high activity and control over the polymer's microstructure.
The mechanism of olefin polymerization catalyzed by this compound systems typically follows the Cossee-Arlman model, which is widely accepted for Ziegler-Natta catalysts. The process is initiated by the activation of the vanadium precatalyst, often vanadocene dichloride ((C₅H₅)₂VCl₂), with an aluminum co-catalyst, such as a trialkylaluminum compound. This activation step generates a catalytically active vanadium-alkyl species with a vacant coordination site.
The key steps in the polymerization mechanism are:
Olefin Coordination: The monomer (e.g., ethylene) coordinates to the vacant site on the vanadium center.
Migratory Insertion: The coordinated olefin inserts into the vanadium-alkyl bond, extending the polymer chain by one monomer unit and creating a new vacant site.
Chain Propagation: The process repeats with the coordination and insertion of subsequent monomer molecules. mdpi.com
Chain Termination: The polymer chain growth is terminated through processes like β-hydride transfer to the monomer or the metal center, or by chain transfer to the aluminum co-catalyst. vot.pl
In the case of diolefin polymerization, such as with 1,3-butadiene, the mechanism is more complex due to the possibility of different insertion modes (1,2- vs. 1,4-insertion), which leads to different polymer microstructures (e.g., cis-1,4, trans-1,4, and 1,2-vinyl). researchgate.net Vanadium-based catalysts are particularly noted for their ability to produce poly(butadiene) with a high trans-1,4 content. researchgate.net
A significant aspect of olefin polymerization is the control of stereochemistry, leading to isotactic, syndiotactic, or atactic polymers. libretexts.orglibretexts.org The stereochemical outcome is highly dependent on the catalyst's structure. For this compound systems, the geometry of the active site, influenced by the cyclopentadienyl (B1206354) ligands and any ancillary ligands, dictates the facial selectivity of monomer insertion.
By carefully designing the catalyst, it is possible to control the stereoregularity of the resulting polymer. For instance, the symmetry of substituted cyclopentadienyl ligands can create a chiral environment around the vanadium center, which guides the incoming monomer to a specific orientation before insertion. This control is crucial as the polymer's properties are heavily influenced by its tacticity. libretexts.org For example, isotactic polypropylene (B1209903), with all methyl groups on the same side of the polymer chain, is a highly crystalline and rigid material, whereas atactic polypropylene is amorphous and soft. libretexts.org
Modifying the cyclopentadienyl (Cp) ligands is a primary strategy for tuning the performance of this compound catalysts. Substituents on the Cp rings can exert both electronic and steric effects, which in turn influence the catalyst's activity, stability, and the properties of the resulting polymer.
Electronic Effects: Electron-donating groups on the Cp rings can increase the electron density at the vanadium center, which may affect the strength of monomer coordination and the rate of migratory insertion. Conversely, electron-withdrawing groups can make the metal center more electrophilic, potentially enhancing its activity. wikipedia.org
Steric Effects: The size and placement of substituents on the Cp ligands can significantly alter the steric environment around the active site. This can influence the rate of polymerization, the molecular weight of the polymer, and, most importantly, the stereoselectivity of the reaction. mdpi.com For example, introducing bulky substituents can favor the formation of specific polymer microstructures by sterically directing the approach of the monomer.
Studies on amino-functionalized cyclopentadienyl vanadium complexes have shown that these modifications can lead to different catalytic behaviors in butadiene polymerization compared to their non-functionalized counterparts. acs.orgresearchgate.net This highlights the profound impact that ligand design has on the catalytic outcomes.
| Catalyst System | Monomer | Co-catalyst | Polymer Microstructure | Reference |
| VCl₃{2,6-bis[(2,6-iPr₂C₆H₃)N=C(Me)]₂(C₅H₃N)} | Butadiene | MAO | trans-1,4-poly(butadiene) | researchgate.net |
| CoCl₂(dhbp) | Butadiene | MAO | 1,4-cis-poly(butadiene) (up to 94.6%) | rsc.org |
| NiBr₂(dhbp) | Butadiene | MAO + Amine | iso-1,2-poly(butadiene) (mm > 99%) | rsc.org |
This table includes examples of how different metal-ligand combinations, including vanadium systems, can influence the microstructure of poly(butadiene).
C-H Bond Functionalization and Activation
The selective functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis. While transition metal catalysis plays a pivotal role in this field, the application of this compound specifically for this purpose is not as extensively developed as its use in polymerization.
Some sources suggest that this compound dichloride can act as a catalyst for C-H bond functionalization, which is a critical process for synthesizing complex organic molecules. alfachemic.com However, detailed studies and specific examples demonstrating the broad applicability and mechanistic pathways for this compound in this domain are limited in the current scientific literature. The primary focus of C-H activation research has been on other late transition metals like palladium, rhodium, and iridium.
The general mechanism for transition metal-catalyzed C-H activation often involves the cleavage of a C-H bond through an interaction with the metal center, forming a metal-carbon bond. This can occur via several pathways, including oxidative addition or concerted metalation-deprotonation. While vanadium complexes in different ligand environments have been studied for C-H activation, for instance, in cyclic polymer synthesis initiated by vanadium alkylidynes, this area remains an emerging field for this compound itself. nih.govchemrxiv.org
Reductive Transformations in Organic Synthesis
Low-valent vanadium reagents, often generated in situ from precursors like this compound dichloride ((C₅H₅)₂VCl₂), are powerful reducing agents capable of mediating a variety of transformations, particularly the reductive coupling of carbonyl compounds. nih.gov
A key application of low-valent vanadium in reductive transformations is the pinacol (B44631) coupling reaction, which involves the reductive homocoupling of two carbonyl (C=O) groups to form a 1,2-diol. wikipedia.org This reaction is typically carried out using a vanadium(IV) or (III) precursor, such as (C₅H₅)₂VCl₂ or VCl₃, in the presence of a stoichiometric reductant like zinc or aluminum powder. orgsyn.orgorgsyn.org
The mechanism proceeds through a single-electron transfer from the low-valent vanadium species to the carbonyl group, generating a ketyl radical anion. Two of these radicals then couple to form a pinacolate intermediate, which is subsequently hydrolyzed to yield the vicinal diol. wikipedia.org
This reaction can exhibit a degree of chemoselectivity. For instance, in aqueous media, a catalytic system of VCl₃ and aluminum can effectively couple various aromatic aldehydes, while ketones like acetophenone (B1666503) remain unreactive under similar conditions. orgsyn.org This demonstrates selectivity for aldehydes over ketones, a valuable feature in organic synthesis. The dl-selectivity of the pinacol coupling can also be influenced by the reaction conditions and the specific vanadium catalyst used. orgsyn.org
| Substrate | Catalyst System | Reductant | Product | Diastereoselectivity (dl:meso) | Reference |
| Benzaldehyde | (C₅H₅)₂VCl₂ (catalytic) | Zn | 1,2-Diphenyl-1,2-ethanediol | High dl-selectivity | orgsyn.org |
| Aromatic Aldehydes | VCl₃ (catalytic) | Al | Corresponding 1,2-diols | 65:35 | orgsyn.org |
| Acetophenone | VCl₃ (catalytic) | Al | No reaction | - | orgsyn.org |
While the pinacol coupling is a well-established C=O reduction mediated by vanadium, the broader application of this compound in the chemoselective reduction of one type of C=X functionality (e.g., aldehydes, ketones, imines) in the presence of another without coupling is less documented. The development of such selective transformations remains an area of interest for synthetic chemists.
Oxidative Coupling Reactions
High-valent vanadium(V) compounds are effective one-electron oxidants that can initiate oxidative carbon-carbon bond formation. rsc.org This capability is harnessed in various oxidative coupling reactions. The general mechanism involves the V(V)-V(IV) redox couple, where the vanadium center accepts an electron from an organic substrate, typically an enolate or a related species, to generate a radical intermediate. rsc.org Subsequent radical-radical coupling leads to the formation of a new C-C bond. This strategy has been successfully applied to the synthesis of 1,4-dicarbonyl compounds, which are valuable precursors for many natural products and medicinal compounds. rsc.org The versatility of vanadium allows it to induce not only homocoupling but also selective cross-coupling reactions between different substrates, such as boron enolates and silyl (B83357) enol ethers. rsc.org
A significant advancement in vanadium catalysis is the development of enantioselective oxidative coupling reactions, particularly for the synthesis of axially chiral biaryl compounds. nih.govnih.gov Chiral vanadium complexes have been engineered to catalyze the asymmetric oxidative ortho-ortho coupling of substrates like simple phenols and 2-hydroxycarbazoles, yielding products with good to excellent levels of enantioselectivity. nih.govnih.govresearchgate.net
The evolution of these catalytic systems has led to the use of simple monomeric vanadium species combined with a Brønsted or Lewis acid additive. nih.govnih.gov Mechanistic studies, combining experimental and quantum mechanical approaches, suggest that these additives help aggregate the vanadium monomers. nih.govnih.gov A key feature of the proposed mechanism is a singlet-to-triplet crossover event that occurs before the carbon-carbon bond formation. nih.govnih.gov The difference in energy between the two diastereomeric transition states leading to the respective enantiomers is substantial, with the pathway to the minor enantiomer experiencing greater torsional strain between the two phenol (B47542) units. nih.govnih.gov The Kozlowski group demonstrated that a vanadium-catalyzed system could effectively couple N-protected 2-hydroxycarbazole (B1203736) to generate the ortho-ortho' adduct as the major product. nih.gov Further refinements, such as the addition of acetic acid, were found to improve both the yield and enantioselectivity of the transformation. researchgate.net
Table 1: Vanadium-Catalyzed Asymmetric Phenol Coupling
| Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| 2-Hydroxycarbazole derivative | Chiral Vanadium Complex + Protic Acid | 75% | 60% |
| N-Protected 2-hydroxycarbazole | Vanadium Complex | Major product is ortho-ortho' adduct | |
| Phenols and Hydroxycarbazoles | Chiral Vanadium Complex + Acetic Acid | Good to Excellent | Good to Excellent |
Cyclotrimerization of Alkynes
The [2+2+2] cycloaddition of three alkyne molecules to form a benzene (B151609) ring is a highly atom-economical transformation catalyzed by various transition metals, including vanadium. wikipedia.org This reaction provides a direct and powerful method for constructing substituted aromatic rings, offering an alternative to functionalizing pre-existing aromatic systems. wikipedia.orgrsc.org
The generally accepted mechanism begins with the formation of a metal-alkyne complex, followed by the oxidative coupling of two alkynes to generate a metallacyclopentadiene intermediate. wikipedia.orgrsc.org From this key intermediate, several pathways can lead to the final benzene product, including via metallocycloheptatrienes or metallanorbornadienes. wikipedia.org Research into vanadium(I) β-diketiminate complexes has shown their efficacy in catalyzing the cyclotrimerization of alkynes to produce tri-substituted benzenes in good yields. rsc.org In these studies, a 1,3,5-triphenylbenzene (B1329565) coordinated intermediate was successfully isolated and characterized, providing valuable insight into the catalytic cycle. rsc.org
Role in Hydrogen Storage Systems and Catalysis
Vanadium and its compounds, including organometallic precursors like this compound, play a crucial role in the development of advanced hydrogen storage materials. Vanadium is utilized in two primary strategies: as a catalytic dopant in metal hydrides to improve their kinetic properties and as an active center in high-surface-area materials to enhance hydrogen adsorption.
Metallic vanadium exhibits excellent hydrogen storage properties, including high gravimetric capacity (over 4 wt%) and high hydrogen solubility and diffusivity. researchgate.netresearchgate.net However, its practical application is hindered by the high thermal stability of the β-vanadium hydride phase (VH/V₂H), which leads to poor reversibility at room temperature. researchgate.netresearchgate.net
Another approach to hydrogen storage involves the physisorption of hydrogen onto high-surface-area materials. Doping these materials with transition metals can significantly increase the enthalpy of hydrogen adsorption. This compound has been used to treat hexagonally packed mesoporous silica (B1680970). southwales.ac.uksouthwales.ac.uk The resulting composite materials demonstrate higher hydrogen adsorption and storage capacities compared to the pristine silica. southwales.ac.uksouthwales.ac.uk
A key finding is the trend of rising adsorption enthalpies as a function of surface coverage, indicating strong binding sites. southwales.ac.uksouthwales.ac.uk By measuring hydrogen adsorption at 77 K and 87 K, the heats of adsorption were calculated using the Clausius-Clapeyron equation. southwales.ac.uksouthwales.ac.uk Vanadium-doped silica showed significantly enhanced interaction energy with hydrogen compared to the undoped material, a result of Kubas binding to the dispersed metal centers. southwales.ac.uksouthwales.ac.uk
Table 2: Hydrogen Adsorption Enthalpies on Doped Mesoporous Silica
| Material | Highest Recorded Enthalpy (kJ mol⁻¹ H₂) |
|---|---|
| Pristine Mesoporous Silica | Lower than doped samples |
| This compound Doped Silica | Enhanced enthalpy compared to pristine silica |
| Bis(cyclopentadienyl)chromium Doped Silica | 18.43 |
Other Catalytic and Stoichiometric Transformations
The reactivity of this compound and related vanadium complexes extends beyond the previously mentioned applications. The [V(cp)₂] fragment is a reactive species capable of coordinative addition with various π-acid ligands. rsc.org This leads to the formation of new vanadium complexes with ligands such as carbon monoxide (CO), 2,2′-bipyridyl, and activated olefins. rsc.org The cationic species, [V(cp)₂]⁺, is also highly reactive and coordinates with ligands like CO, phosphines, and isocyanides. rsc.org
Vanadium complexes also catalyze a range of other organic transformations. These include:
Reductive Coupling: Low-valent vanadium species can catalyze reductive coupling reactions, such as the pinacol coupling of aldehydes, which requires a chlorosilane and a co-reductant like zinc. rsc.org
Direct Amination: Vanadium catalytic systems have been developed for the direct amination of allylic alcohols with both aromatic and aliphatic amines. researchgate.net
Oxidative Aromatization: A combination of a simple vanadium catalyst, a bromide source, and an acid can achieve the oxidative aromatization of 2-cyclohexenones to the corresponding phenols under atmospheric oxygen. researchgate.net
Deoxygenation and Reductions: Vanadium catalysts are also employed in the deoxygenation of epoxides to alkenes and the reduction of alkynes to alkenes. researchgate.net
Materials Science Applications of Bis Cyclopentadienyl Vanadium Precursors
Thin Film Deposition Techniques
The structure and properties of bis(cyclopentadienyl)vanadium (B1143444), V(C₅H₅)₂, make it a candidate for gas-phase deposition methods. Its sandwich structure, with a central vanadium atom bonded to two cyclopentadienyl (B1206354) (Cp) rings, allows for sufficient volatility and controlled decomposition pathways, which are essential for thin film growth. cjcatal.comazonano.com
Chemical Vapor Deposition (CVD) and Organometallic Vapor Phase Epitaxy (OMVPE)
This compound and its substituted analogues have been successfully employed as single-source precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow vanadium-containing thin films, particularly vanadium carbides. These carbides are known for their exceptional hardness, high thermal stability, and wear resistance. dntb.gov.ua
A significant challenge in using organometallic precursors for carbide deposition is the potential for contamination with oxygen or graphitic carbon. dntb.gov.ua However, research has demonstrated that tailored vanadocene derivatives can overcome this issue. For instance, a tert-butyl-substituted vanadocene, bis(tert-butylcyclopentadienyl)vanadium ((C₅H₄CMe₃)₂V), has been used for the MOCVD of pure, crystalline vanadium carbide (VC₀.₈₈) films on steel substrates. dntb.gov.uarsc.org The deposition, carried out at 740 °C under a hydrogen atmosphere, yielded films free from significant carbon or oxygen contamination. rsc.org
Unsubstituted vanadocene (V(C₅H₅)₂) has also been applied as a precursor for the thermal CVD of vanadium carbide (VC) layers at temperatures ranging from 200 °C to 650 °C. nih.gov These studies highlight the tunability of the CVD process by modifying the cyclopentadienyl ligands or adjusting deposition parameters to achieve desired film properties.
The general applicability of cyclopentadienyl complexes in MOCVD is well-established for producing thin films of metals, metal oxides, and metal nitrides. researchgate.net In the case of vanadium, the decomposition of the vanadocene precursor on a heated substrate leads to the formation of the desired vanadium-based material. The cyclopentadienyl ligands are released as volatile byproducts, although managing their complete removal to prevent carbon incorporation into the film is a key process consideration. researchgate.net
| Precursor | Deposition Method | Deposited Material | Deposition Temperature (°C) | Substrate | Key Finding |
| Bis(tert-butylcyclopentadienyl)vanadium | MOCVD | Vanadium Carbide (VC₀.₈₈) | 740 | Steel | Production of pure, crystalline films without graphitic carbon or oxygen contamination. dntb.gov.uarsc.org |
| This compound | Thermal CVD | Vanadium Carbide (VC) | 200 - 650 | - | Successful deposition of VC layers with film thickness dependent on temperature. nih.gov |
Atomic Layer Deposition (ALD) Studies with Vanadium Precursors
Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. ucl.ac.ukabcr.com Cyclopentadienyl (Cp) complexes are generally considered attractive precursors for ALD due to their volatility and reactivity. azonano.com
However, a review of the current literature indicates that while the ALD of vanadium oxides (VOₓ) is an active area of research, this compound has not been a commonly used precursor. rsc.orgucl.ac.ukosti.govrsc.org Studies on vanadium oxide ALD predominantly feature other organometallic or inorganic vanadium compounds. Commonly reported precursors include tetrakis[ethylmethylamino]vanadium (TEMAV), vanadyl tri-isopropoxide (VTIP), and V(NEtMe)₄. rsc.orgucl.ac.ukscienceliterature.com These precursors have been successfully used with oxidants like water or ozone to deposit amorphous or crystalline VOₓ films for applications such as thin-film batteries and resistive switching memory. rsc.orgnih.gov
For example, amorphous VO₂ thin films have been deposited by ALD using TEMAV as the vanadium precursor with either water or ozone as the oxygen source. rsc.org Similarly, the ALD of vanadium oxide films for solar cell applications has been reported, again using alternative precursors. rsc.org While the fundamental properties of cyclopentadienyl ligands suggest potential suitability for ALD processes, specific studies detailing the use of this compound for the ALD of vanadium oxides, nitrides, or other materials are not widely available in the published research. This suggests that other precursors have so far demonstrated more favorable ALD process windows, including thermal stability and self-limiting reactivity, for vanadium-based films.
Doping of Semiconductor Materials for Electronic Applications
The introduction of dopant atoms into semiconductor materials is a fundamental process for tuning their electronic properties and fabricating devices. bohrium.com MOCVD is a widely used technique for the in-situ doping of semiconductor films during their growth. This is achieved by introducing a controlled flow of a suitable organometallic precursor containing the desired dopant element into the reactor along with the main precursors for the semiconductor material.
In the context of III-nitride semiconductors like Gallium Nitride (GaN), p-type doping is crucial for many electronic and optoelectronic devices. The most common p-type dopant is magnesium, and bis(cyclopentadienyl)magnesium (Cp₂Mg) is a standard MOCVD precursor for this purpose. diva-portal.orgdiva-portal.orgsemiconductor-today.com
While vanadium doping in semiconductors like zinc oxide (ZnO) and molybdenum disulfide (MoS₂) has been investigated for potential applications in spintronics and optoelectronics, the use of this compound as the dopant precursor in MOCVD or ALD processes is not well-documented in the literature. researchgate.netrsc.org Studies on vanadium-doped ZnO often employ methods like co-sputtering of zinc and vanadium targets or use other vanadium sources. researchgate.net The lack of specific reports on using vanadocene for semiconductor doping suggests that either other precursors are preferred or that this specific application remains a niche area of research.
Precursors for Advanced Inorganic Materials
The utility of this compound as a precursor extends beyond simple thin films to the synthesis of more complex and advanced inorganic materials. Its controlled decomposition makes it a valuable building block for materials where purity and stoichiometry are critical.
As detailed in the CVD section (7.1.1), this compound and its derivatives are effective single-source precursors for producing high-purity vanadium carbide (VC). rsc.orgnih.gov Vanadium carbide is an advanced ceramic material prized for its extreme hardness, high melting point, and chemical stability, making it suitable for cutting tools and protective coatings. rsc.org The ability to deposit VC films via MOCVD from a vanadocene precursor allows for the creation of conformal coatings on complex shapes at temperatures lower than those required by traditional powder metallurgy methods.
Furthermore, this compound dichloride ((C₅H₅)₂VCl₂), a related compound, serves as a versatile starting material for a wide range of other organovanadium complexes. rutgers.edu Through ligand exchange and reduction reactions, a variety of this compound(IV) compounds can be synthesized, which can then act as catalysts or precursors for other materials. rsc.orgresearchgate.net The reactivity of the V-Cp bond allows for the tailored design of precursor molecules for specific material syntheses. For instance, reacting vanadocene with ammonia (B1221849) has been explored for the synthesis of vanadium nitride (VN), another important refractory material with applications in wear-resistant coatings and as a catalyst support. rsc.orgnih.gov
Development of Organometallic-Inorganic Composites
A promising area in materials science is the creation of hybrid organometallic-inorganic composites, which combine the properties of both components to achieve novel functionalities. This compound can be incorporated into porous inorganic hosts to create such materials.
Incorporation into Mesoporous Oxide Frameworks
Mesoporous silica (B1680970) nanoparticles (MSNs) are materials characterized by a regular arrangement of pores and an exceptionally high surface area. These properties make them ideal hosts for functional molecules, including organometallic complexes like vanadocene.
Recent research has demonstrated the successful synthesis of vanadocene-functionalized mesoporous silica nanoparticles. dntb.gov.uanih.govresearchgate.net In these composites, the vanadocene molecules are loaded into the pores of the silica framework. This incorporation can be achieved through various methods, leading to materials where the reactive organometallic species is stabilized and spatially confined within the inorganic matrix.
Future Research Directions and Emerging Areas
Design of Novel Ligand Architectures for Tunable Reactivity
A primary focus of future research is the rational design of novel ligand architectures to precisely control the steric and electronic properties of the vanadium center, thereby tuning its reactivity. The classic cyclopentadienyl (B1206354) (Cp) ligands provide a stable scaffold, but modifications to these rings or the introduction of entirely new ligand systems can unlock unprecedented chemical transformations.
Researchers are exploring the synthesis of vanadocene derivatives with functionalized Cp rings. Introducing electron-donating or electron-withdrawing groups can modulate the redox potential of the vanadium center, influencing its catalytic activity. For instance, amino-functionalized cyclopentadienyl ligands have been used to create new vanadocene and vanadocene monochloride complexes. researchgate.net Another approach involves creating ansa-vanadocene dichlorides, where a bridge, such as a dimethylsilyl group, links the two Cp rings, altering the geometry and reactivity of the complex. rug.nl
The synthesis of unprecedented vanadocene(III) compounds has been achieved through the use of pentafulvene complexes as synthons. This strategy allows for the introduction of phenolate (B1203915) and amide ligands under mild conditions through E-H bond splitting, demonstrating the potential for creating a wider variety of vanadocene derivatives with tailored properties. researchgate.net These modifications can influence the insertion reactions of small molecules, a key area of vanadocene chemistry. For example, the reaction of carbon monoxide with benzyl- or methyl-bis(η-cyclopentadienyl)vanadium(III) yields acyl derivatives, showcasing the potential for catalytic carbonylation reactions. rsc.org
Future work will likely focus on developing redox-active ligands that can participate directly in chemical transformations, working in concert with the vanadium center to facilitate multi-electron processes. emory.edu The design of ancillary ligands that can modify the structural and reactivity properties of metal complexes is a rapidly expanding sub-discipline in organometallic chemistry. researchgate.net
Exploration of Sustainable Chemical Processes
The unique redox properties of vanadium compounds make them promising candidates for catalysts in sustainable chemical processes. mdpi.com Catalysts play a pivotal role in making chemical manufacturing cleaner and more efficient by reducing energy consumption and minimizing waste. alliedacademies.org Bis(cyclopentadienyl)vanadium (B1143444) and its derivatives are being investigated for their potential in green chemistry applications.
One area of interest is the use of vanadocene derivatives in catalytic oxidation reactions. Vanadium-containing mixed oxide materials are well-known for their activity in partial oxidation reactions, which are crucial for both industrial chemical processes and environmental remediation. mdpi.com Research into the reactions of this compound derivatives with nitrogen oxides, such as nitrogen mono-oxide and dinitrogen oxide, provides insights into their potential role in NOx reduction or activation. rsc.orgrsc.org
The development of catalysts for the efficient conversion of abundant small molecules like carbon dioxide is a major goal of sustainable chemistry. While some studies have explored the synthesis and reactivity of carbon dioxide complexes of bis-cyclopentadienyl vanadium, these complexes are often highly unstable. osti.gov Future research will aim to design more robust vanadocene-based catalysts for CO2 reduction and utilization.
Furthermore, the application of vanadocene-based systems in polymerization catalysis continues to be an active area of research. For example, Cp-amido vanadium(IV) complexes have been synthesized and evaluated as ethene polymerization catalyst precursors. rug.nl The ability to control polymer properties through ligand design is a key aspect of developing more sustainable plastics and materials.
Advanced In Situ Spectroscopic Characterization of Catalytic Intermediates
A deeper understanding of reaction mechanisms is crucial for the design of more efficient catalysts. Advanced in situ spectroscopic techniques are powerful tools for characterizing reactive intermediates and elucidating catalytic cycles under real reaction conditions. digitellinc.comyoutube.comrsc.org
The paramagnetic nature of many vanadocene derivatives makes Electron Paramagnetic Resonance (EPR) spectroscopy a particularly valuable technique. High-frequency and -field EPR (HFEPR), in combination with conventional X-band EPR, has been used to investigate the magnetic and electronic properties of vanadocene, providing detailed information about its S = 3/2 ground state. nationalmaglab.org These studies allow for the precise determination of parameters such as the zero-field splitting and hyperfine coupling constants. nationalmaglab.orgacs.org
In situ UV-visible spectroscopy can be employed to monitor the dynamics of catalyst reduction and oxidation during catalytic reactions. For instance, this technique has been used to measure the kinetics of propane (B168953) oxidative dehydrogenation on vanadium oxide catalysts, providing rate constants for the kinetically relevant steps. nih.gov
Infrared (IR) spectroscopy is another powerful tool for studying the interaction of vanadocene complexes with small molecules. The reaction of this compound derivatives with nitrogen mono-oxide has been shown to produce a fluxional molecule, as evidenced by changes in the ν(NO) stretching frequency in the IR spectrum. rsc.org
Combining multiple in situ techniques, such as X-ray methods with various spectroscopic methods (Raman, UV-vis, FTIR), into a single setup allows for a more comprehensive understanding of catalytic systems. rsc.org Future research will increasingly rely on these multi-technique approaches to gain a more detailed picture of the intricate chemistry occurring at the vanadium center during catalysis.
Development of New Computational Models for Complex Vanadium Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure, bonding, and reactivity of transition metal complexes. researchgate.net The development of new and more accurate computational models is essential for predicting the properties of novel this compound systems and for guiding the design of new catalysts.
DFT calculations have been successfully used to provide insights into the electronic structure of vanadocene. However, for systems with orbitally degenerate excited states, standard DFT methods may not be sufficient, and more advanced multireference methods like SORCI (spectroscopically oriented configuration interaction) are required to obtain accurate results. nationalmaglab.orgacs.org
Time-dependent DFT (TDDFT) is a powerful method for investigating the X-ray absorption near-edge structures (XANES) of vanadium complexes. Although TDDFT can have systematic errors, it can reproduce pre-edge spectral shapes and provide valuable information about the electronic transitions and the local coordination environment of the vanadium center. rsc.orgresearchgate.net This information can be used to identify reaction intermediates in catalytic processes. researchgate.net
Future computational work will likely focus on developing more accurate and efficient methods for modeling the complex potential energy surfaces of catalytic reactions involving vanadocene. This will enable researchers to predict reaction pathways, calculate activation barriers, and gain a deeper understanding of the factors that control catalytic activity and selectivity. The integration of computational modeling with experimental data from in situ spectroscopy will be crucial for validating theoretical models and for accelerating the discovery of new catalytic systems.
| Computational Method | Application to this compound | Key Findings |
| Density Functional Theory (DFT) | Electronic structure calculations, geometry optimizations. | Provides insights into bonding and orbital energies. nationalmaglab.orgacs.org Hybrid functionals often perform better for vanadium complexes. researchgate.net |
| Spectroscopically Oriented Configuration Interaction (SORCI) | Calculation of zero-field splitting parameters (D values) for paramagnetic complexes. | Provides a more accurate description of orbitally degenerate excited states compared to DFT. nationalmaglab.orgacs.org |
| Time-Dependent Density Functional Theory (TDDFT) | Simulation of X-ray absorption near-edge structures (XANES). | Can reproduce pre-edge spectral features and assign electronic transitions, aiding in the characterization of unknown species. rsc.orgresearchgate.net |
Integration into Multifunctional Materials and Nanostructures
The incorporation of this compound and its derivatives into multifunctional materials and nanostructures is an emerging area with the potential for novel applications in electronics, catalysis, and medicine. The unique properties of nanoparticles, which differ significantly from their bulk counterparts due to their high surface area-to-volume ratio and quantum confinement effects, can be harnessed by integrating organometallic complexes. youtube.com
While research in this area is still in its early stages, the principles of materials science suggest several promising directions. For example, vanadocene could be incorporated into porous materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). This would allow for the creation of heterogeneous catalysts that combine the reactivity of the molecular vanadium complex with the stability and recyclability of a solid support.
The synthesis of vanadium oxide nanotubes and other nanostructures demonstrates the potential for creating well-defined, one-dimensional materials with interesting optical and electrical properties. researchgate.net The functionalization of these nanostructures with this compound could lead to new hybrid materials with enhanced catalytic activity or sensing capabilities.
Another potential application is in the development of new anticancer agents. Vanadocene dichloride and other vanadium complexes have shown promising cytotoxic activity. nih.gov The encapsulation of these complexes within nanoparticles could improve their delivery to cancer cells and reduce side effects.
The development of multifunctional materials often involves creating complex architectures with multiple components. For example, ferrocene (B1249389), a related metallocene, has been used to create penta(ferrocenyl)cyclopentadienyl ligands and hexaferrocenylbenzene, demonstrating the potential for building up complex structures from organometallic building blocks. wikipedia.org Similar strategies could be applied to this compound to create novel materials with unique magnetic, electronic, or catalytic properties.
| Material/Nanostructure Type | Potential Application with this compound | Rationale |
| Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis, gas storage/separation. | Immobilization of the active vanadium center within a stable, porous support. |
| Vanadium Oxide Nanotubes | Hybrid catalysts, sensors. | Combination of the unique properties of the nanostructure with the reactivity of the organometallic complex. researchgate.net |
| Nanoparticle Drug Delivery Systems | Targeted cancer therapy. | Encapsulation to improve delivery and reduce toxicity of cytotoxic vanadocene derivatives. |
| Organometallic Polymers/Dendrimers | Advanced materials with novel electronic or magnetic properties. | Building complex architectures using vanadocene as a fundamental unit. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for bis(cyclopentadienyl)vanadium, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves reacting vanadium chlorides with cyclopentadienyl ligands under inert atmospheres (e.g., Schlenk line or glovebox). Key parameters include:
- Solvent choice : Tetrahydrofuran (THF) or dimethoxyethane (DME) for ligand solubility.
- Temperature : Reflux conditions (~70–80°C) to drive ligand substitution.
- Stoichiometry : A 1:2 molar ratio of vanadium precursor to cyclopentadienyl sodium ensures ligand saturation.
Yield improvements require rigorous drying of solvents and ligands to prevent hydrolysis. Characterization via elemental analysis and magnetic susceptibility confirms purity .
Q. How do spectroscopic techniques (e.g., NMR, IR) characterize the structure of this compound?
- Methodological Answer :
- ¹H NMR : Cyclopentadienyl protons appear as a singlet (δ 4.0–5.0 ppm) in deuterated benzene, indicating symmetric ligand binding. Paramagnetic broadening may occur due to vanadium’s d¹ configuration.
- IR Spectroscopy : C-H stretching of cyclopentadienyl ligands (~3100 cm⁻¹) and vanadium-ligand vibrations (<500 cm⁻¹) confirm coordination.
- X-ray Diffraction : Single-crystal analysis reveals sandwich structure with vanadium center between two parallel Cp rings. Compare bond lengths (V-C ≈ 2.2–2.3 Å) to literature for validation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported magnetic properties of this compound derivatives?
- Methodological Answer : Discrepancies in magnetic moments (e.g., μeff = 1.73–1.90 BM) may arise from:
- Sample purity : Recrystallize under inert conditions to remove paramagnetic impurities.
- Temperature-dependent SQUID measurements : Perform at 2–300 K to detect spin-state changes.
- Theoretical modeling : Compare experimental μeff with density functional theory (DFT)-predicted values for d¹ systems.
Address inconsistencies by cross-referencing synthesis protocols and crystallographic data .
Q. How can computational methods (e.g., DFT) complement experimental data in understanding the electronic structure of this compound?
- Methodological Answer :
- Orbital analysis : Calculate d-orbital splitting (e.g., B3LYP/def2-TZVP level) to interpret UV-Vis absorption bands.
- Spin density maps : Visualize electron distribution to explain redox behavior (e.g., V³⁺ ↔ V²⁺ transitions).
- Reactivity predictions : Simulate ligand substitution energetics to guide catalytic applications. Validate computational results against cyclic voltammetry and EPR data .
Q. What mechanistic insights can be gained from studying this compound in olefin polymerization catalysis?
- Methodological Answer :
- Kinetic studies : Use stopped-flow UV-Vis to monitor active species formation.
- Co-catalyst screening : Test methylaluminoxane (MAO) vs. boron-based activators for chain propagation rates.
- End-group analysis : Employ ¹³C NMR to identify chain termination pathways (e.g., β-hydrogen elimination).
Compare turnover frequencies (TOFs) with steric/electronic ligand modifications .
Data Reproducibility and Experimental Design
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Standardize protocols : Document inert-atmosphere techniques (e.g., glovebox O₂ < 1 ppm).
- Calibrate instruments : Validate NMR shifts against internal standards (e.g., TMS).
- Interlab validation : Share samples with collaborators for independent characterization.
Reference ACS Guidelines for Organometallic Synthesis for best practices .
Comparative Analysis Framework
Table 1 : Key Parameters for Spectroscopic Characterization of this compound
| Technique | Critical Parameters | Expected Outcomes | Common Pitfalls |
|---|---|---|---|
| XRD | Crystal quality, λ = 0.71073 Å | d(V-Cp) = 2.2–2.3 Å | Disorder from solvent inclusion |
| SQUID | Field strength (0.1–5 T), 2–300 K | μeff ≈ 1.73 BM (d¹ system) | Diamagnetic corrections needed |
| DFT | B3LYP/def2-TZVP, solvent correction | Spin density maps, HOMO-LUMO gaps | Overestimation of bond lengths |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
